N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry. These include a carboxamide group, a tetrahydropyrimidine ring, a thioxo group, and trimethoxyphenyl and dimethylphenyl groups. Each of these groups can contribute to the compound’s physical and chemical properties, and potentially its biological activity .
Molecular Structure Analysis
The compound’s structure includes a balance of polar (carboxamide, thioxo) and nonpolar (methyl, phenyl) groups, which could influence its solubility and reactivity. The presence of the tetrahydropyrimidine ring could also impact the compound’s conformation and how it interacts with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the carboxamide could participate in condensation reactions, while the thioxo group might be involved in redox reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For example, the balance of polar and nonpolar groups could influence its solubility in different solvents, while the presence of the tetrahydropyrimidine ring could impact its stability .Scientific Research Applications
Synthesis and Biological Activity
- N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds exhibited significant COX-2 inhibitory activity, comparable to sodium diclofenac, and were effective as analgesics and anti-inflammatories (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties
- Similar compounds have shown promising results in antimicrobial activity. For instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives have been effective against bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).
Chemical Synthesis and Reactions
- The compound is involved in various chemical synthesis processes. It serves as a building block for creating diverse heterocyclic compounds, such as thiazolopyrimidines and oxadiazepines, showcasing its versatility in chemical reactions (Hassneen & Abdallah, 2003).
Spectroscopic and Thermal Studies
- The compound and its derivatives have been the subject of spectroscopic and thermal studies. For example, the study of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate revealed significant insights into its stability and decomposition, contributing to the understanding of its physical properties (Vyas et al., 2013).
Potential in Radiosensitization and Cytotoxicity
- Derivatives of this compound class have been explored for their potential in radiosensitization and as bioreductively activated cytotoxins. This highlights its possible application in cancer therapy and imaging (Threadgill et al., 1991).
Synthesis and Crystal Structure Analysis
- The synthesis and crystal structure of related compounds have been detailed, providing valuable information for drug design and development. These studies are crucial for understanding the molecular structure and its implications in various applications (Ji, 2006).
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-12-7-8-13(2)16(9-12)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPITOWQUKMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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